2-ethyl-3-(4-fluorophenyl)-7-(2-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Description
Properties
IUPAC Name |
4-ethyl-5-(4-fluorophenyl)-11-(2-methoxyphenyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O2/c1-3-18-22(15-8-10-16(25)11-9-15)23-26-14-17-19(29(23)27-18)12-13-28(24(17)30)20-6-4-5-7-21(20)31-2/h4-14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQFAUZNWMCOBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)N(C=C3)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimycobacterial Activity
Recent studies have identified pyrazolo[1,5-a]pyrimidines, including the compound , as potent inhibitors of mycobacterial ATP synthase. This mechanism is crucial for the treatment of Mycobacterium tuberculosis (M.tb), the bacterium responsible for tuberculosis (TB).
Structure-Activity Relationship (SAR)
A comprehensive study by Chibale et al. (2022) examined various analogues of pyrazolo[1,5-a]pyrimidines to establish their effectiveness against M.tb. The following findings were highlighted:
- Potency : Compounds with a 3-(4-fluoro)phenyl group demonstrated significant in vitro activity against M.tb, with minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL.
- Substituent Effects : The presence of small substituents at specific positions on the pyrazolo[1,5-a]pyrimidine core influenced the antimicrobial activity. For instance, compounds with no 5-substituent or simple alkyl groups retained good activity, while bulky substituents reduced efficacy due to steric hindrance.
Case Studies
-
Inhibition Studies : The compound was tested in various assays to evaluate its capability to inhibit M.tb growth. Results indicated that derivatives with electron-withdrawing groups like fluorine were particularly effective.
Compound MIC (µg/mL) Activity 3-F 0.2 High No Substituent 0.5 Moderate Bulky Substituent >3 Low - In Vivo Efficacy : In animal models, compounds derived from this pyrazolo[1,5-a]pyrimidine scaffold exhibited promising results in reducing bacterial load in infected tissues, suggesting potential for further development into therapeutic agents.
Comparison with Similar Compounds
Key Observations:
Fluorine Substitution: The 4-fluorophenyl group in the target compound likely enhances metabolic stability and binding affinity compared to non-fluorinated analogues (e.g., 9j), as seen in compound 4i .
Trifluoromethyl vs. Methoxy : CF₃ groups (as in 9k) increase lipophilicity but may reduce aqueous solubility, whereas methoxy groups balance hydrophilicity and π-interactions .
Q & A
Q. How can researchers optimize the multi-step synthesis of this pyrazolo-pyrido-pyrimidine derivative to improve yield and purity?
- Methodological Answer: Synthesis optimization requires careful control of reaction conditions (temperature, pH, solvent selection) and intermediate purification. For example, cyclization steps involving 4-fluorobenzaldehyde derivatives and methoxyphenyl precursors should be performed under inert atmospheres to avoid oxidation. Employ chromatographic techniques (e.g., flash column chromatography) after each step to isolate intermediates. Use HPLC or LC-MS to monitor reaction progress and purity .
- Key Parameters Table:
| Step | Critical Parameters | Analytical Tools |
|---|---|---|
| Cyclization | Temperature (80–120°C), solvent (DCM/EtOH) | TLC, NMR |
| Purification | Gradient elution (hexane:EtOAc) | HPLC |
Q. What spectroscopic and computational methods are recommended for structural characterization?
- Methodological Answer: Combine NMR (¹H, ¹³C, 2D-COSY) to resolve aromatic proton splitting and confirm substituent positions. X-ray crystallography is ideal for resolving fused-ring conformations. Computational tools like DFT (Density Functional Theory) can predict electronic properties and validate experimental data. For example, compare calculated vs. experimental IR spectra to confirm functional groups like the methoxyphenyl moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular cytotoxicity)?
- Methodological Answer: Discrepancies often arise from assay conditions (e.g., buffer pH, co-solvents). Standardize protocols using reference inhibitors (e.g., staurosporine for kinase assays) and control for compound solubility (use DMSO concentrations ≤0.1%). Perform dose-response curves (IC₅₀) in triplicate and apply statistical models (e.g., ANOVA with post-hoc Tukey tests) to identify outliers. Cross-validate using orthogonal assays (SPR for binding affinity vs. cell viability assays) .
- Example Data Analysis Workflow:
Raw Data → Normalization → Outlier Detection → Dose-Response Modeling → Statistical Validation
Q. What strategies are effective for elucidating the compound’s mechanism of action when target prediction tools yield conflicting results?
- Methodological Answer: Integrate multi-omics approaches:
- Proteomics: Use affinity pull-down assays with biotinylated analogs to identify binding partners.
- Transcriptomics: Perform RNA-seq on treated vs. untreated cells to map pathway perturbations.
- Molecular Docking: Prioritize targets by docking the compound into crystal structures of kinases or GPCRs (e.g., using AutoDock Vina). Validate hypotheses with CRISPR knockouts of predicted targets .
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Methodological Answer:
- Formulation: Use cyclodextrin-based solubilizers or prepare stock solutions in DMSO followed by serial dilution in assay buffer.
- Structural Modification: Introduce polar groups (e.g., hydroxyl, carboxyl) at non-critical positions (e.g., ethyl side chain) via Suzuki-Miyaura cross-coupling. Monitor solubility changes via nephelometry .
Data Contradiction Analysis
Q. How should researchers interpret conflicting crystallography and NMR data regarding substituent orientation?
- Methodological Answer: Crystallography provides static snapshots, while NMR captures dynamic conformations. Reconcile discrepancies by:
Performing variable-temperature NMR to assess rotational barriers of the methoxyphenyl group.
Using Molecular Dynamics (MD) simulations to model conformational flexibility.
Validating with NOESY/ROESY to detect through-space interactions in solution .
Experimental Design Considerations
Q. What in vivo models are appropriate for evaluating pharmacokinetics given the compound’s structural complexity?
- Methodological Answer: Prioritize rodent models with metabolic similarities to humans. Administer the compound via IV (for bioavailability studies) and collect plasma at timed intervals. Analyze using LC-MS/MS with deuterated internal standards. Adjust dosing based on observed clearance rates and metabolite profiles (e.g., hydroxylation at the pyrido ring) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
